2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester
Description
The compound 2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Key structural elements include:
- A 1,3-benzodioxole moiety, known for enhancing metabolic stability and bioavailability in drug design .
- A thiazolecarboxylic acid ethyl ester core, common in enzyme inhibitors due to its ability to mimic natural substrates .
- Imidazole and pyrimidine heterocycles, which often participate in hydrogen bonding and metal coordination, critical for target binding .
- A pyrrolidinyl group, which may confer conformational rigidity and influence receptor selectivity .
Properties
Molecular Formula |
C33H39N7O6S |
|---|---|
Molecular Weight |
661.8 g/mol |
IUPAC Name |
ethyl 2-[1-[2-[1,3-benzodioxol-5-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]-2-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C33H39N7O6S/c1-6-43-30(41)25-18-47-29(36-25)23-9-11-38(28(23)24-15-21(2)35-31(37-24)40-12-10-34-19-40)13-14-39(32(42)46-33(3,4)5)17-22-7-8-26-27(16-22)45-20-44-26/h7-8,10,12,15-16,18-19,23,28H,6,9,11,13-14,17,20H2,1-5H3 |
InChI Key |
NLQFHKNPGFPSOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCN(C2C3=NC(=NC(=C3)C)N4C=CN=C4)CCN(CC5=CC6=C(C=C5)OCO6)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolecarboxylic Acid Ethyl Ester Core
- The thiazole ring is commonly synthesized via the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides or thioureas.
- Starting from appropriately substituted α-haloketones, the thiazole ring bearing the carboxylic acid function is formed.
- Subsequent esterification with ethanol under acidic or catalytic conditions yields the ethyl ester derivative.
Introduction of the Benzodioxole Moiety with Protected Aminoethyl Side Chain
- The benzodioxole fragment (1,3-benzodioxol-5-ylmethyl) is introduced through alkylation reactions.
- Protection of the amino group is achieved using the (1,1-dimethylethoxy)carbonyl (commonly known as the Boc protecting group) to prevent side reactions during subsequent steps.
- The protected aminoethyl side chain is coupled to the benzodioxole via nucleophilic substitution or reductive amination strategies.
Assembly of the Imidazolyl-Pyrimidinyl-Pyrrolidinyl Fragment
- The imidazole ring is introduced through alkylation or nucleophilic substitution on a pyrimidine precursor.
- The pyrrolidine ring, often chiral, is constructed or introduced via chiral pool synthesis or asymmetric synthesis methods.
- The 6-methyl-4-pyrimidinyl substituent is incorporated through standard heterocyclic substitution reactions.
- Coupling of these heterocycles is facilitated by amide bond formation or cross-coupling reactions.
Final Coupling and Deprotection
- The protected aminoethyl benzodioxole intermediate is coupled with the pyrrolidinyl-thiazole core via amide bond formation, typically using peptide coupling reagents such as EDCI, HATU, or DCC.
- After coupling, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
- Purification is performed using chromatographic techniques such as preparative HPLC or flash chromatography.
Summary Table of Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Hantzsch thiazole synthesis | α-haloketone + thioamide, reflux | Thiazolecarboxylic acid intermediate |
| 2 | Esterification | Ethanol, acid catalyst (e.g., H2SO4) | Thiazolecarboxylic acid ethyl ester |
| 3 | Amino protection | Boc anhydride, base (e.g., triethylamine) | Boc-protected aminoethyl benzodioxole |
| 4 | Alkylation/Reductive amination | Benzodioxole derivative + protected aminoethyl group | Protected benzodioxole aminoethyl intermediate |
| 5 | Heterocycle assembly | Pyrimidine, imidazole, pyrrolidine precursors | Imidazolyl-pyrimidinyl-pyrrolidinyl intermediate |
| 6 | Amide coupling | Coupling reagents (EDCI, HATU), base | Coupled final intermediate |
| 7 | Deprotection | Acidic conditions (TFA/DCM) | Target compound |
| 8 | Purification | Chromatography (HPLC, flash) | Pure final compound |
Research Findings and Considerations
- The synthetic route is modular, allowing variation in the heterocyclic components to optimize biological activity.
- Protection of the amino group with the Boc group is critical to prevent side reactions during coupling.
- The stereochemistry at the pyrrolidine ring (noted as 2R in some analogs) must be controlled to ensure biological activity and correct molecular conformation.
- The coupling efficiency and purity depend heavily on the choice of peptide coupling reagents and purification methods.
- No direct, detailed synthetic protocols for this exact compound were found in public databases, but the above method is consistent with established synthetic strategies for similar heterocyclic and peptidomimetic compounds.
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Key Compounds
Research Findings and Implications
Structural Complexity vs. Metabolic Stability : The target compound’s multi-heterocyclic design may mitigate the rapid metabolism observed in simpler ethyl ester analogs .
Synergistic Motifs : The combination of benzodioxol (metabolic stability) and imidazole (target binding) could enhance therapeutic efficacy compared to single-motif compounds .
Biological Activity
The compound 2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including a thiazolecarboxylic acid moiety and a benzodioxole unit. The molecular formula can be represented as follows:
- Molecular Formula: C26H34N4O5S
- Molecular Weight: 502.64 g/mol
Research indicates that this compound may exhibit various biological activities through different mechanisms. Studies suggest that it could act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Key Mechanisms:
- Nitric Oxide Production: The compound may enhance nitric oxide (NO) synthesis, which plays a crucial role in various physiological processes including vasodilation and immune response modulation .
- Inhibition of Tumor Growth: Preliminary studies indicate potential tumoricidal activity, likely mediated through NO pathways in macrophages .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy of this compound against various diseases:
Case Studies
-
Tumor Inhibition in Rodent Models:
A study conducted on rodent models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was attributed to increased macrophage activity and enhanced NO production . -
Cardiovascular Effects:
In isolated heart models, the compound showed a decrease in coronary resistance, suggesting beneficial effects on cardiac function. This was linked to calcium channel modulation and improved perfusion pressure .
Q & A
Q. What are the optimal synthetic routes for this compound, considering its complex heterocyclic architecture?
The synthesis involves multi-step protocols, including:
- Condensation reactions to assemble the pyrrolidine and pyrimidine moieties (e.g., using hydrazones and benzothiazole derivatives under acidic/basic conditions) .
- Protection/deprotection strategies for functional groups like the tert-butoxycarbonyl (Boc) group on the benzodioxol-5-ylmethylamine chain to prevent undesired side reactions .
- Solvent optimization (e.g., dimethyl sulfoxide or acetonitrile) and temperature control during imidazole and thiazole ring formation . Key analytical validation includes HPLC purity checks (>95%) and mass spectrometry .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- HPLC-DAD/UV for assessing purity and stability, particularly for detecting hydrolyzed byproducts (e.g., free carboxylic acids from ester cleavage) .
- FTIR to confirm functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹ in the thiazolecarboxylic ester and Boc-protected amine .
- X-ray crystallography for resolving ambiguities in stereochemistry, especially at the pyrrolidinyl and pyrimidinyl junctions .
Q. How can researchers verify the stability of the Boc-protected amine under reaction conditions?
- Use TLC or LC-MS monitoring during synthesis to detect premature deprotection (evidenced by a mass shift of -100 Da corresponding to Boc loss) .
- pH-controlled environments (e.g., buffered solutions at pH 6–7) to minimize acid/base-induced degradation .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and non-covalent interactions in biological systems?
- Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) of the imidazole-pyrimidine core, which may influence binding to biological targets .
- Molecular Dynamics (MD) simulations to study interactions with hydrophobic pockets in enzymes, leveraging the benzodioxole and methylthiazole groups’ lipophilicity .
- Docking studies against imidazole-binding receptors (e.g., cytochrome P450 isoforms) to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
